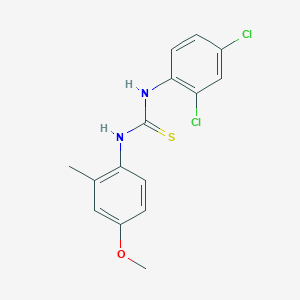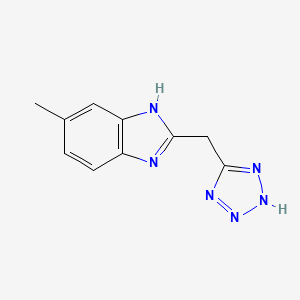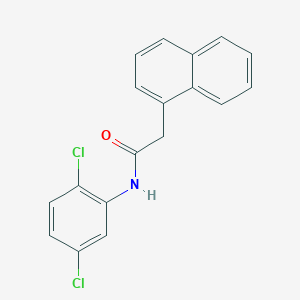![molecular formula C15H16N2O3 B5837322 N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5837322.png)
N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide, also known as MFPAH, is a hydrazide derivative that has been studied for its potential use in medicinal chemistry. The compound has shown promising results in various scientific research studies, and its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively investigated.
Wirkmechanismus
The exact mechanism of action of N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide is not fully understood. However, it has been suggested that the compound may inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. The compound may also induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not cause significant changes in the biochemical and physiological parameters of animals. However, further studies are needed to fully understand the long-term effects of the compound on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide is its low toxicity profile, which makes it a suitable candidate for further investigation as an anticancer agent. The compound is also relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide in scientific research. One of the areas of investigation could be the development of more efficient synthesis methods for the compound. Another area of research could be the investigation of the compound's potential use in combination with other anticancer agents to enhance their efficacy. Further studies are also needed to fully understand the mechanism of action of the compound and its long-term effects on the body. Additionally, the potential use of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease, could also be explored.
Synthesemethoden
N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide can be synthesized by reacting 5-methylfurfural with 2-(2-methylphenoxy)acetic acid hydrazide in the presence of acetic anhydride and pyridine. This reaction leads to the formation of the desired compound with a yield of around 70%. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide has been studied for its potential use as an anticancer agent. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to induce apoptosis in cancer cells, which makes it a promising candidate for further investigation.
Eigenschaften
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-5-3-4-6-14(11)19-10-15(18)17-16-9-13-8-7-12(2)20-13/h3-9H,10H2,1-2H3,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYCDNBIJYYADW-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5837247.png)

![N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5837259.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5837267.png)

![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5837307.png)
![2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837309.png)
![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5837315.png)



